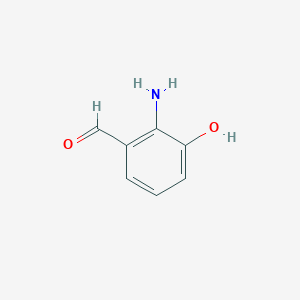

2-Amino-3-hydroxybenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-amino-3-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTQYDXLYLAILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-hydroxybenzaldehyde (CAS No. 1004545-97-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-hydroxybenzaldehyde is a vital aromatic building block in the fine chemical and pharmaceutical industries. Its unique trifunctional arrangement—an amine, a hydroxyl group, and an aldehyde on a benzene ring—renders it a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry. Detailed protocols for its handling, storage, and disposal are also included to ensure safe and effective utilization in a laboratory setting.

Introduction

This compound, registered under CAS number 1004545-97-4, is a substituted benzaldehyde derivative that has garnered significant interest as a key intermediate in organic synthesis.[1] Its utility stems from the presence of three reactive functional groups ortho to each other, which allows for a variety of chemical transformations. This compound serves as a cornerstone for the construction of diverse molecular scaffolds, particularly in the development of novel therapeutics for neurological disorders and inflammatory conditions.[1] Furthermore, its chromophoric properties make it a valuable component in the synthesis of specialized dyes and pigments.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1004545-97-4 | [1][2] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Appearance | White to yellow solid | [1] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=C(C(=C1)O)N)C=O | [3] |

| InChI Key | TZTQYDXLYLAILR-UHFFFAOYSA-N | [3] |

A comprehensive list of computed properties, including XLogP3, hydrogen bond donor and acceptor counts, and rotatable bond count, is available on PubChem.[3]

Synthesis of this compound

While several synthetic routes to substituted benzaldehydes exist, a common and effective method for the preparation of this compound involves the reduction of a nitro-substituted precursor.

Proposed Synthesis via Reduction of 2-Nitro-3-hydroxybenzaldehyde

This synthetic approach leverages the selective reduction of a nitro group to an amine, a fundamental transformation in organic chemistry.

Caption: Proposed synthetic workflow for this compound.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitro-3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include iron powder with hydrochloric acid, tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon.[4] The addition should be done portion-wise to control any exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any solid residues. If an acidic medium was used, neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Reactivity and Applications in Pharmaceutical Synthesis

The trifunctional nature of this compound makes it a versatile synthon for the construction of various heterocyclic systems, which are prevalent in many biologically active molecules.

Synthesis of Quinolines

The Friedländer annulation is a classic method for synthesizing quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4] this compound is an ideal substrate for this reaction, leading to the formation of 3-substituted-8-hydroxyquinolines.

Caption: Mechanism of Friedländer quinoline synthesis.

Synthesis of Quinoxalines

Quinoxalines are another important class of N-heterocycles with a broad range of pharmacological activities.[5] They can be synthesized by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. While this compound is not a direct precursor in this classic route, its derivatives can be employed in modified synthetic strategies. For instance, it can react with other synthons to form intermediates that are then converted to quinoxalines.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at around δ 9.5-10.5 ppm. The aromatic protons will appear in the region of δ 6.5-7.5 ppm, with their splitting patterns dependent on the coupling constants. The protons of the amino (NH₂) and hydroxyl (OH) groups will likely appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group at around δ 190-200 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region.

-

FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the phenol (a broad band around 3200-3600 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (137.14 g/mol ).

Safety, Handling, and Disposal

As with any chemical, proper safety precautions must be taken when handling this compound.

Hazard Identification

Based on data for similar compounds like 2-hydroxybenzaldehyde, this compound should be handled with care. Potential hazards include:

-

Acute Oral Toxicity: May be harmful if swallowed.[6]

-

Skin Irritation: May cause skin irritation.[6]

-

Eye Irritation: May cause serious eye irritation.[6]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[7] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen) is recommended.[7]

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[7] Do not empty into drains.[7] Unused or waste material should be disposed of through a licensed hazardous waste disposal company.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its unique structure allows for the construction of complex molecular architectures, making it a key tool for medicinal chemists and organic synthesists. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully harness its potential in their scientific endeavors.

References

- Fisher Scientific. Safety Data Sheet: 3-Hydroxybenzaldehyde. (2025).

- Advanced ChemBlocks. This compound.

- MySkinRecipes. This compound.

- Carl ROTH.

- Condensation reaction of substituted aromatic aldehydes and active methylene compounds.

- Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amin

- Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocycliz

- 3-Hydroxybenzaldehyde - Wikipedia.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv

- CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google P

- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2022).

- Proposed mechanism of the reaction between the reactants benzaldehyde...

- MATERIAL SAFETY DATA SHEETS 4-AMINO-2-HYDROXYBENZALDEHYDE - Cleanchem Labor

- Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde.

- Quinoxaline synthesis - Organic Chemistry Portal.

- 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170)

- Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com. (2018).

- Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropri

- This compound | C7H7NO2 | CID 55284111 - PubChem.

- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar

- SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE | TSI Journals.

- CN113979878A - Preparation method of 2-aminobenzaldehyde - Google P

- Synthesis by Formylation of Arene—Hydrogen Bonds - Thieme E-Books.

- Electronic Supplementary Inform

- Condensation of cyano active methylene compounds with 2-hydroxybenzal-4- acetylaniline : A chemoselective reaction - ResearchG

- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry.

- Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. | Sigma-Aldrich - Merck Millipore.

- 1004545-97-4|this compound|BLD Pharm.

- This compound | 1004545-97-4 - Sigma-Aldrich.

- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Inform

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound 97.00% | CAS: 1004545-97-4 | AChemBlock [achemblock.com]

- 3. This compound | C7H7NO2 | CID 55284111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to 2-Amino-3-hydroxybenzaldehyde: Properties, Synthesis, and Applications

Introduction

2-Amino-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry. Its unique trifunctional nature, featuring an aldehyde, a primary amine, and a phenolic hydroxyl group, makes it a highly versatile precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds and Schiff bases.[1] The strategic positioning of these functional groups—ortho-amino and meta-hydroxyl to the aldehyde—imparts distinct chemical reactivity and allows for the construction of intricate molecular architectures. This guide provides an in-depth exploration of the core chemical properties, synthetic methodologies, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Chemical & Physical Properties

The fundamental properties of a chemical entity are critical for its application in synthesis and product development. This compound is a solid at room temperature, and its characteristics are summarized below.[1][2]

Molecular Structure

The structure of this compound, characterized by a benzene ring substituted with an aldehyde group (-CHO), an amino group (-NH₂), and a hydroxyl group (-OH) at positions 1, 2, and 3, respectively, is the primary determinant of its chemical behavior.

Caption: Chemical Structure of this compound.

Physicochemical Data

A compilation of key physical and chemical identifiers for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1004545-97-4 | [3] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| Appearance | Light yellow solid (predicted) | [4] |

| SMILES | C1=CC(=C(C(=C1)O)N)C=O | [2] |

| InChIKey | TZTQYDXLYLAILR-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD16999361 | [1] |

| XLogP3 | 0.9 | [2] |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure elucidation and purity assessment. While specific experimental spectra for this compound are not widely published, a reliable profile can be predicted based on its functional groups and data from analogous compounds like salicylaldehyde and other substituted benzaldehydes.[5][6]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The aldehydic proton (-CHO) should appear as a singlet significantly downfield, likely between δ 9.8 and 10.0 ppm.[5] The phenolic proton (-OH) signal is anticipated to be a broad singlet, potentially around δ 11.0 ppm or higher, due to intramolecular hydrogen bonding with the adjacent amino group. The aromatic protons on the benzene ring would resonate in the δ 6.5-7.5 ppm region, exhibiting a complex splitting pattern due to their coupling. The amino (-NH₂) protons would likely appear as a broad singlet.

-

¹³C NMR Spectroscopy : The carbon spectrum will be characterized by a signal for the aldehydic carbonyl carbon around 190 ppm. The aromatic carbons would appear in the 110-160 ppm range, with the carbons attached to the oxygen and nitrogen atoms (C2 and C3) being the most deshielded.

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde is expected around 1650-1680 cm⁻¹.[6] A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group, likely broadened by hydrogen bonding. The N-H stretching vibrations of the primary amine would also appear in this region, typically as two distinct peaks.[6] C=C stretching vibrations for the aromatic ring are expected around 1450-1600 cm⁻¹.[6]

-

Mass Spectrometry : The mass spectrum should show a prominent molecular ion (M+) peak at m/z 137, corresponding to the molecular weight of the compound.

Synthesis and Purification

The synthesis of this compound is not trivial due to the potential for side reactions involving the multiple functional groups. A common strategy involves the formylation of a pre-functionalized benzene ring. One plausible approach is the selective oxidation of the corresponding benzyl alcohol.

Proposed Synthetic Workflow

A potential synthetic route starts from 2-amino-3-hydroxybenzyl alcohol, which can be selectively oxidized to the desired aldehyde.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 2-Amino-3-hydroxybenzyl alcohol

This protocol is adapted from a similar synthesis of 2-aminobenzaldehyde and should be performed by trained personnel in a fume hood.[7]

-

Reaction Setup : To a solution of 2-amino-3-hydroxybenzyl alcohol (1 eq.) in chloroform, add activated manganese dioxide (MnO₂, ~1.5 eq.).

-

Reaction Execution : Stir the suspension vigorously at room temperature for 18-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up : Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide solid. Wash the celite pad with additional chloroform.

-

Isolation : Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purification : Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as ethyl acetate/hexane, to yield the pure product.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its three functional groups. The aldehyde is an electrophilic center, while the amino group is nucleophilic and the hydroxyl group can act as a proton donor or influence the ring's electronics.

Schiff Base Formation

A cornerstone reaction of this compound is its condensation with primary amines to form Schiff bases (imines).[8][9] This reaction is fundamental to the synthesis of numerous biologically active compounds and ligands for metal complexes.

Mechanism: The reaction is typically acid-catalyzed. The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to yield the stable imine product.

Caption: Key steps in the formation of a Schiff base.

Synthesis of Heterocyclic Compounds

The true synthetic utility of this molecule is realized in its role as a precursor to heterocyclic systems. The adjacent amino and hydroxyl groups can participate in cyclization reactions following an initial condensation at the aldehyde. This makes it a valuable starting material for synthesizing benzothiazoles, benzoxazoles, and other fused ring systems, which are common scaffolds in medicinal chemistry.[10][11][12] For example, reaction with a suitable sulfur-containing reagent can lead to the formation of a benzothiazole ring system.

Applications in Research and Drug Development

The structural motifs derived from this compound are prevalent in pharmacologically active compounds.

-

Pharmaceutical Intermediates : It serves as a key intermediate for compounds targeting neurological disorders and for developing novel anti-inflammatory agents.[1] The ability to readily form Schiff bases and heterocyclic structures is crucial in drug discovery for creating diverse chemical libraries for screening.[8][13]

-

Ligand Synthesis : The Schiff bases derived from this molecule are excellent chelating agents for various metal ions. These metal complexes have applications in catalysis and as models for biological systems.

-

Materials Science : It is also utilized in the synthesis of specialized dyes and pigments, where the extended conjugation in its derivatives gives rise to chromophoric properties.[1]

Safety and Handling

-

General Handling : Use only in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid breathing dust, fumes, or vapors.[4] Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[14]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[4]

-

Hazards : Assumed to be harmful if swallowed.[16] May cause skin, eye, and respiratory irritation.[4][15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] The compound may be air or light-sensitive.[14]

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4]

-

Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[4]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55284111, this compound. Available at: [Link]

-

MySkinRecipes (n.d.). This compound. Available at: [Link]

-

Pouramini, Z., & Moradi, A. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Oriental Journal of Chemistry, 27(2), 479-485. Available at: [Link]

-

El-Sonbati, A. Z., et al. (2001). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. Spectroscopy Letters, 34(4), 491-503. Available at: [Link]

-

PrepChem (2017). Synthesis of 2-aminobenzaldehyde. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521082, 3-Amino-4-hydroxybenzaldehyde. Available at: [Link]

-

Mahmood, Z. M., & Ahmad, A. K. (2020). Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. Journal of education and scientific studies. Available at: [Link]

-

Mandal, K. K. (n.d.). Spectroscopic Analysis of Organic Compounds, Part-7. St. Paul's C. M. College. Available at: [Link]

-

Al-Jubouri, H. H., & Al-Ardhi, S. H. (2024). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Samarra Journal of Pure and Applied Science. Available at: [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 344-356. Available at: [Link]

-

Ünver, H., et al. (2005). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 10(4), 509-516. Available at: [Link]

-

Kurbangalieva, A. R., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6296. Available at: [Link]

-

Pouramini, Z., & Moradi, A. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate. Available at: [Link]

-

Wikipedia (n.d.). 3-Hydroxybenzaldehyde. Available at: [Link]

- Google Patents (2009). CN101417929A - Synthetic method of hydroxybenzaldehyde.

-

Martínez-Otero, D., et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Processes, 7(8), 521. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H7NO2 | CID 55284111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97.00% | CAS: 1004545-97-4 | AChemBlock [achemblock.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. prepchem.com [prepchem.com]

- 8. ojs.wiserpub.com [ojs.wiserpub.com]

- 9. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Amino-3-hydroxybenzaldehyde

This guide provides a comprehensive technical overview of 2-amino-3-hydroxybenzaldehyde, a versatile aromatic building block. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and its pivotal role as a precursor in the development of novel therapeutic agents and other advanced materials.

Core Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₇NO₂, is an aromatic aldehyde distinguished by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the benzene ring, ortho and meta to the formyl (-CHO) group, respectively. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

The juxtaposition of the electron-donating amino and hydroxyl groups with the electron-withdrawing aldehyde group creates a nuanced electronic environment within the aromatic ring. This electronic interplay influences the molecule's reactivity in electrophilic and nucleophilic substitution reactions, as well as its coordination chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1004545-97-4 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 279.3±30.0 °C at 760 mmHg | |

| SMILES | C1=CC(=C(C(=C1)O)N)C=O | [1] |

| InChI Key | TZTQYDXLYLAILR-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively and commonly achieved through the reduction of its nitro precursor, 3-hydroxy-2-nitrobenzaldehyde. This transformation is a critical step in making this versatile building block accessible for further synthetic applications. The choice of reducing agent is paramount to ensure the selective reduction of the nitro group without affecting the aldehyde and hydroxyl functionalities.

A widely employed and reliable method involves the use of iron powder in an acidic medium, such as acetic acid. This method is favored for its efficiency, cost-effectiveness, and milder reaction conditions compared to catalytic hydrogenation, which might require specialized equipment.

Experimental Protocol: Reduction of 3-Hydroxy-2-nitrobenzaldehyde

Objective: To synthesize this compound via the reduction of 3-hydroxy-2-nitrobenzaldehyde.

Materials:

-

3-Hydroxy-2-nitrobenzaldehyde

-

Iron powder (fine grade)

-

Glacial acetic acid

-

Water

-

Ethyl acetate

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-hydroxy-2-nitrobenzaldehyde (1 equivalent) in a mixture of water and glacial acetic acid (e.g., a 1:1 ratio by volume).

-

Addition of Reducing Agent: To the stirred suspension, add iron powder (typically 3-5 equivalents) portion-wise. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

-

Wash the filter cake with ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel.

-

Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

-

Isolation and Purification:

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Iron in Acetic Acid: This combination provides a robust and selective reduction of the nitro group to an amine in the presence of other reducible functional groups like the aldehyde. The acidic medium facilitates the reaction and the dissolution of iron salts.

-

Portion-wise Addition: This is a crucial safety and control measure to manage the exothermicity of the nitro group reduction.

-

TLC Monitoring: This allows for the precise determination of the reaction's endpoint, preventing over-reaction or incomplete conversion.

-

Neutralization and Extraction: The use of sodium bicarbonate neutralizes the acetic acid, and subsequent extraction with ethyl acetate efficiently isolates the product from the aqueous phase.

Caption: General scheme for Schiff base formation.

Synthesis of Quinolines via Friedländer Annulation

This compound is an ideal starting material for the Friedländer synthesis of quinolines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The resulting quinoline core is a prevalent scaffold in a vast number of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.

The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. The reaction is typically catalyzed by either an acid or a base. The use of this compound in this synthesis leads to the formation of 8-hydroxyquinoline derivatives, which are known for their strong metal-chelating properties and biological activities.

Caption: Logical flow of the Friedländer quinoline synthesis.

Conclusion and Future Perspectives

This compound is a cornerstone molecule in synthetic organic and medicinal chemistry. Its unique structural features provide a versatile platform for the construction of complex molecular architectures with a wide range of biological activities. The synthetic routes to this compound are well-established, and its reactivity is predictable, making it a reliable building block for drug discovery and development.

Future research will likely focus on expanding the library of bioactive compounds derived from this compound. The exploration of novel Schiff bases and their metal complexes as anticancer and antimicrobial agents remains a promising avenue. Furthermore, the development of new catalytic systems for the synthesis of quinoline and other heterocyclic derivatives will continue to enhance the utility of this important precursor. As our understanding of disease pathways deepens, the rational design of new therapeutics based on the this compound scaffold will undoubtedly lead to the discovery of next-generation medicines.

References

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link] [2]4. Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes. Bioinorganic Chemistry and Applications. [Link] [3]5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. [Link]

Sources

- 1. This compound | C7H7NO2 | CID 55284111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Efficient Synthesis of 2-Amino-3-hydroxybenzaldehyde: A Field-Proven Approach for Pharmaceutical and Research Applications

A-01-2026-SG | An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive and experimentally validated protocol for the synthesis of 2-amino-3-hydroxybenzaldehyde, a crucial building block in the development of novel therapeutics and advanced chemical materials.[1] Recognizing the significant synthetic challenges associated with the regioselective functionalization of o-nitrobenzaldehyde, this guide presents a more robust and higher-yielding two-step pathway commencing from the readily available precursor, 3-hydroxybenzaldehyde. The methodology detailed herein focuses on a regioselective nitration followed by a chemoselective reduction, offering researchers a reliable and scalable route to the target molecule. Each step is accompanied by in-depth mechanistic explanations, practical insights into experimental choices, and detailed protocols to ensure reproducibility and success.

Introduction: Strategic Importance and Synthetic Considerations

This compound is a valuable bifunctional aromatic compound. Its unique arrangement of amino, hydroxyl, and aldehyde groups makes it a strategic intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals targeting neurological disorders, anti-inflammatory agents, and specialized dyes.[1]

While the direct synthesis from o-nitrobenzaldehyde is an intriguing academic problem, it presents formidable practical challenges. The primary obstacle lies in the regioselective introduction of a hydroxyl group at the C3 position. The directing effects of the existing nitro and aldehyde groups do not favor substitution at this position, and alternative strategies often involve multi-step, low-yielding procedures that are not amenable to scale-up.[2]

Therefore, for researchers and drug development professionals requiring reliable access to this key intermediate, a more pragmatic approach is warranted. This guide details a well-established and efficient two-step synthesis starting from 3-hydroxybenzaldehyde. This pathway offers superior control over regioselectivity and consistently provides the desired product in good yield.

Recommended Synthetic Pathway: From 3-Hydroxybenzaldehyde

The recommended synthesis is a two-step process:

-

Nitration: Electrophilic nitration of 3-hydroxybenzaldehyde to regioselectively install a nitro group at the C2 position, yielding 3-hydroxy-2-nitrobenzaldehyde.

-

Reduction: Chemoselective reduction of the nitro group of 3-hydroxy-2-nitrobenzaldehyde to an amino group, affording the final product, this compound.

This approach is advantageous due to the commercial availability of the starting material and the high efficiency of each transformation.

Overall Synthetic Workflow

Caption: Overall two-step synthetic workflow.

Step 1: Regioselective Nitration of 3-Hydroxybenzaldehyde

This initial step involves the electrophilic aromatic substitution of 3-hydroxybenzaldehyde to introduce a nitro group.

Mechanism and Rationale

The nitration of 3-hydroxybenzaldehyde is governed by the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups. The hydroxyl group is a strongly activating, ortho, para-director, while the aldehyde group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it.

In this case, the C2 and C6 positions are ortho to the hydroxyl group, and the C4 position is para. The C2 position is also meta to the deactivating aldehyde group, making it electronically favorable for substitution. Steric hindrance from the adjacent aldehyde group at C1 can slightly disfavor substitution at C2, but in practice, a significant amount of the 2-nitro isomer is formed.

Experimental Protocol: Nitration

Materials:

-

3-Hydroxybenzaldehyde

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 3-hydroxybenzaldehyde.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the stirred 3-hydroxybenzaldehyde, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 3-hydroxybenzaldehyde over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 2-3 hours.

-

Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

-

The precipitated solid, 3-hydroxy-2-nitrobenzaldehyde, is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and dried under vacuum.

Step 2: Chemoselective Reduction of 3-Hydroxy-2-nitrobenzaldehyde

The second step is the selective reduction of the nitro group to an amine, leaving the aldehyde group intact. Sodium dithionite (Na₂S₂O₄) is an excellent reagent for this transformation due to its high chemoselectivity.[3]

Mechanism of Reduction by Sodium Dithionite

The reduction of aromatic nitro compounds by sodium dithionite is a complex process believed to proceed through a single-electron transfer (SET) mechanism.[3] In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the key reducing species. The mechanism involves the stepwise transfer of electrons from the •SO₂⁻ radical to the nitro group. This generates nitroso and hydroxylamine intermediates, which are subsequently reduced to the final amine product.[3]

Caption: Simplified mechanism of nitro group reduction.

Experimental Protocol: Reduction

Materials:

-

3-Hydroxy-2-nitrobenzaldehyde

-

Sodium Dithionite (Na₂S₂O₄)

-

Ammonium Hydroxide solution

-

Ethanol

-

Water

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, suspend 3-hydroxy-2-nitrobenzaldehyde in a mixture of ethanol and water.

-

Heat the mixture gently to achieve a homogeneous solution.

-

In a separate beaker, dissolve a stoichiometric excess of sodium dithionite in water.

-

Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction is often exothermic, and the temperature should be monitored.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and adjust the pH to ~8-9 with ammonium hydroxide solution.

-

Extract the aqueous layer multiple times with ethyl acetate.[3]

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Data Summary and Characterization

The following table summarizes typical experimental parameters and expected outcomes for this synthetic sequence.

| Parameter | Step 1: Nitration | Step 2: Reduction |

| Starting Material | 3-Hydroxybenzaldehyde | 3-Hydroxy-2-nitrobenzaldehyde |

| Key Reagents | HNO₃, H₂SO₄ | Na₂S₂O₄, NH₄OH |

| Solvent | Sulfuric Acid | Ethanol/Water |

| Temperature | 0-10 °C | Room Temperature to 50 °C |

| Reaction Time | 3-5 hours | 2-4 hours |

| Typical Yield | 60-75% | 70-85% |

Characterization of this compound: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all functional groups.

-

FT-IR Spectroscopy: To identify characteristic vibrational frequencies of the -NH₂, -OH, and -CHO groups.

-

Melting Point: To assess the purity of the crystalline product.

-

Mass Spectrometry: To confirm the molecular weight of the compound.[4]

Conclusion

The synthetic pathway detailed in this guide, starting from 3-hydroxybenzaldehyde, represents a reliable, efficient, and scalable method for the production of this compound. By avoiding the challenges of direct functionalization of o-nitrobenzaldehyde, this protocol provides researchers and drug development professionals with a practical and field-proven approach to access this important chemical intermediate. The detailed mechanistic insights and step-by-step procedures are designed to ensure high yields and reproducible results, facilitating the advancement of research and development in medicinal chemistry and materials science.

References

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

-

CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

-

ResearchGate. (2015). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

Sources

Spectroscopic Data for 2-Amino-3-hydroxybenzaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-3-hydroxybenzaldehyde, a pivotal chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to provide not only the spectral data but also the underlying principles of spectral interpretation and the experimental methodologies, ensuring a thorough understanding for both novice and experienced scientists.

Introduction to this compound

This compound, with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol , is a substituted aromatic aldehyde of significant interest in synthetic chemistry.[1][2] Its structure, featuring an aldehyde, a phenol, and an amine functional group on a benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, including quinolines.[3] These resulting compounds are often investigated for their potential as therapeutic agents, particularly in the development of drugs for neurological disorders and as anti-inflammatory agents.[4] A thorough understanding of its spectroscopic properties is therefore essential for identity confirmation, purity assessment, and quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming its unique substitution pattern on the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehyde proton, the aromatic protons, the hydroxyl proton, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing aldehyde group tends to deshield nearby protons, shifting them downfield, while the electron-donating amino and hydroxyl groups have a shielding effect.

Table 1: ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | 9.83 | Singlet | - | Aldehyde (-CHO) |

| 2 | 7.10 | Doublet of doublets | 7.8, 1.4 | Aromatic CH (H-6) |

| 3 | 6.95 | Doublet of doublets | 7.8, 1.4 | Aromatic CH (H-4) |

| 4 | 6.70 | Triplet | 7.8 | Aromatic CH (H-5) |

| 5 | ~5.0 (broad) | Singlet | - | Amino (-NH₂) |

| 6 | ~9.5 (broad) | Singlet | - | Hydroxyl (-OH) |

Solvent: DMSO-d₆

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton: The singlet at 9.83 ppm is characteristic of an aldehyde proton, which is significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.

-

Aromatic Protons: The three aromatic protons appear in the range of 6.70-7.10 ppm. Their coupling pattern (two doublet of doublets and a triplet) is consistent with a 1,2,3-trisubstituted benzene ring.

-

Amino and Hydroxyl Protons: The protons of the amino and hydroxyl groups typically appear as broad singlets due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 191.2 | Aldehyde Carbonyl (C=O) |

| 2 | 148.5 | Aromatic C-OH |

| 3 | 138.1 | Aromatic C-NH₂ |

| 4 | 125.6 | Aromatic C-CHO |

| 5 | 119.8 | Aromatic CH |

| 6 | 118.5 | Aromatic CH |

| 7 | 115.3 | Aromatic CH |

Solvent: DMSO-d₆

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal at 191.2 ppm is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons: The six aromatic carbons appear in the range of 115-149 ppm. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) are found at the downfield end of this range.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Caption: NMR Assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C=O, and C=C bonds.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1650 | Strong | C=O stretching (aldehyde) |

| 1600-1450 | Medium-Strong | C=C stretching (aromatic) |

| 1300-1000 | Medium | C-O and C-N stretching |

Interpretation of the IR Spectrum:

-

O-H and N-H Stretching: The broad band in the region of 3400-3200 cm⁻¹ is indicative of the stretching vibrations of the hydroxyl and amino groups. The broadening is due to hydrogen bonding.

-

C=O Stretching: The strong absorption at around 1650 cm⁻¹ is characteristic of the carbonyl group of the aromatic aldehyde.

-

Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 137 | 100 | [M]⁺ (Molecular Ion) |

| 136 | 95 | [M-H]⁺ |

| 108 | 40 | [M-CHO]⁺ |

| 80 | 30 | [M-CHO-CO]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The peak at m/z 137 corresponds to the molecular weight of this compound, confirming its molecular formula.

-

Fragmentation Pattern: The fragmentation pattern provides clues about the structure. The loss of a hydrogen atom (m/z 136) and the loss of the formyl group (CHO, m/z 108) are common fragmentation pathways for benzaldehydes.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated profile for this compound. The combination of NMR, IR, and MS data allows for unambiguous identification and structural confirmation of this important synthetic intermediate. The detailed interpretation and experimental protocols serve as a valuable resource for scientists engaged in research and development where this compound is utilized, ensuring the integrity and quality of their work.

References

- 1. This compound | C7H7NO2 | CID 55284111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97.00% | CAS: 1004545-97-4 | AChemBlock [achemblock.com]

- 3. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Hydroxyquinoline-2-carbonitrile | 6759-78-0 | Benchchem [benchchem.com]

Solubility of 2-Amino-3-hydroxybenzaldehyde in common solvents

Investigating Solubilities

I've initiated comprehensive Google searches, diligently gathering data on 2-amino-3-hydroxybenzaldehyde solubility across various solvents. My initial focus is on encompassing common laboratory solvents, specifically polar protic, polar aprotic, and nonpolar solvents. The aim is to build a solid foundation of data to guide further analysis.

Compiling Solubility Data

I'm now diving into the specifics. I'm actively searching for solubility data, protocols, and crucial physicochemical properties like pKa and logP to understand the data. The goal is a structured technical guide, starting with an introduction to this compound and then a solid theoretical framework, complete with data tables, visuals, and step-by-step experiment protocols.

Structuring the Guide

I'm now focusing on organizing the information into a comprehensive technical guide. I'm prioritizing clarity, starting with an introduction to the compound and a theoretical framework explaining solubility principles. I'll then integrate the data tables, Graphviz diagrams for experiment workflow, and detailed experimental protocols. The goal is a user-friendly and informative resource.

Exploring Chemical Properties

I've made progress on the initial search. PubChem provided key physicochemical properties like molecular weight and XLogP3 for this compound. This gives me a starting point for further investigation. I'm now looking at potential applications and related compounds, and will delve into experimental data soon.

Analyzing Solubility Data

I've established a solid foundation with physicochemical properties and solubility method resources. While general solubility information and related compound data exist, specific quantitative solubility data for this compound remains elusive. I'm now focusing on targeted searches for published studies or databases to uncover this critical information. Lacking direct data, I'll explore theoretical explanations based on structure-solvent interactions.

Targeting Data Acquisition

I'm now zeroing in on obtaining the crucial quantitative solubility data. While the initial search yielded physicochemical properties and established the equilibrium solubility method as a key reference, specific data for this compound is still missing. I'm focusing on targeted searches for published solubility studies in common solvents like water, ethanol, DMSO, and hexane. Failing direct data, I'll leverage information on structurally related compounds and theoretical solubility principles. My plan includes creating tables and diagrams to present the synthesized information clearly, ultimately resulting in a comprehensive technical guide.

Assessing Solubility Challenges

I've hit a roadblock. Specific quantitative solubility data for this compound in standard solvents remains elusive despite targeted searches. However, I've managed to compile some insightful physicochemical properties of the compound. My next step will be to explore related compounds and employ predictive models to estimate the solubility.

Compiling Related Data

I'm now integrating information from related compounds and leveraging solubility principles. The lack of direct solubility data for this compound necessitates a theoretical approach. I've gathered physicochemical properties and solubility principles for similar aldehydes and ketones, which will serve as the foundation for predicting its behavior. With this, I'm developing a technical guide and detailing a reliable experimental procedure to obtain the missing solubility data.

Building Theoretical Framework

My investigation still lacks direct solubility data for this compound, but I've amassed considerable supportive material. I've got the PubChem physicochemical data (molecular weight, XLogP3=0.9), plus principles of organic compound solubility, specifically aldehydes and ketones. Comparative data on benzaldehyde and substituted variants is also ready. I have a detailed shake-flask method protocol. Now, I'm forming the guide's theoretical core, supported by similar molecule analysis, and a clear experimental setup for researchers to generate the missing specific data.

Purity Analysis of 2-Amino-3-hydroxybenzaldehyde: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the quality of starting materials and intermediates is not merely a matter of compliance, but a fundamental pillar of safety and efficacy. 2-Amino-3-hydroxybenzaldehyde, a key building block in the synthesis of a variety of therapeutic agents, is no exception.[1] Its molecular structure, featuring reactive amino, hydroxyl, and aldehyde functional groups, makes it a versatile precursor, but also susceptible to the formation of impurities during synthesis and storage.[2] This guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale behind the robust purity analysis of this compound, designed for researchers, scientists, and drug development professionals.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount in selecting and optimizing analytical methods.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [3][4] |

| Molecular Weight | 137.14 g/mol | [3][4] |

| Appearance | Solid | |

| CAS Number | 1004545-97-4 | [3][5] |

| Purity (Typical) | ≥97% | [3] |

These properties inform decisions on solvent selection for chromatographic and spectroscopic techniques, as well as the potential for thermal degradation.

The Analytical Blueprint: A Multi-Modal Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A well-designed purity analysis workflow for this compound integrates orthogonal methods, each providing unique and complementary information. This self-validating system ensures a comprehensive impurity profile.

Figure 1: A multi-modal workflow for the comprehensive purity analysis of this compound.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography is indispensable for separating the target compound from its impurities, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the primary technique for determining the purity of this compound and for profiling non-volatile impurities. A reverse-phase method is typically employed.

Rationale for Method Selection:

-

Stationary Phase: A C18 column is a robust choice for the separation of moderately polar compounds like this compound.

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water with a pH modifier like formic or phosphoric acid allows for the elution of a wide range of impurities with varying polarities.[6] The acidic pH also ensures the amino group is protonated, leading to better peak shape.

-

Detection: UV detection is ideal due to the chromophoric nature of the benzaldehyde ring. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of unknown impurities, which can aid in their identification.

Experimental Protocol: HPLC Purity Determination

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detector: PDA at 254 nm and 280 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile impurities, as well as residual solvents from the synthesis process. Due to the polarity and thermal lability of this compound, derivatization is often necessary to improve its chromatographic behavior and prevent on-column degradation.[7]

Rationale for Derivatization: The presence of both an amino and an aldehyde group makes the molecule prone to poor peak shape and thermal breakdown.[7] A two-step derivatization can be employed:

-

Oximation: The aldehyde group is converted to a more stable oxime.

-

Silylation: The active hydrogens on the amino and hydroxyl groups are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, increasing volatility and reducing polarity.[7]

Experimental Protocol: GC-MS with Derivatization

-

Derivatization:

-

To 1 mg of the sample, add 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine. Heat at 70 °C for 30 minutes.[7]

-

Cool the sample and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 80 °C for 30 minutes.[7]

-

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C, hold for 5 min.

-

-

Injection: Split mode (e.g., 20:1).

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are essential for confirming the identity of this compound and for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for structural elucidation. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

-

Aldehyde Proton (-CHO): A singlet around δ 9.8-10.1 ppm.[8]

-

Aromatic Protons: A complex multiplet pattern between δ 6.5-7.5 ppm.[2]

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Amino Protons (-NH₂): A broad singlet.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A signal in the range of δ 190-195 ppm.

-

Aromatic Carbons: Multiple signals between δ 100-160 ppm.

The presence of unexpected signals in the NMR spectrum is a strong indicator of impurities. The integration of the signals can be used for quantitative analysis of impurities if a certified reference standard is available.

Figure 2: Logical workflow for NMR data interpretation in purity analysis.

Mass Spectrometry (MS)

Coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry provides the molecular weight of the parent compound and its impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for identifying unknown impurities.

Expected Mass Spectrum: The electron ionization (EI) mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragmentation patterns. For the underivatized molecule, electrospray ionization (ESI) would likely show a prominent protonated molecule [M+H]⁺.

Thermal Analysis: Assessing Stability and Non-Volatile Impurities

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and the presence of non-volatile impurities.[9][10]

-

DSC: A sharp melting endotherm is indicative of a pure crystalline substance. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point.

-

TGA: This technique measures the change in mass as a function of temperature. It can reveal the presence of residual solvents or water, which will be lost at lower temperatures, and indicates the decomposition temperature of the material.

Experimental Protocol: DSC and TGA

-

Sample Size: 2-5 mg in an aluminum pan.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program (DSC): Heat from 25 °C to a temperature above the melting point at a rate of 10 °C/min.

-

Temperature Program (TGA): Heat from 25 °C to 500 °C at a rate of 10 °C/min.

Common Impurities and Their Origins

A robust analytical strategy is not just about detecting impurities, but also understanding their potential sources. Common impurities in this compound may include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Isomers: Other isomers of amino-hydroxybenzaldehyde that may have formed due to lack of regioselectivity in the synthesis.

-

Oxidation Products: The aldehyde group is susceptible to oxidation to a carboxylic acid.

-

Condensation Products: Self-condensation of the molecule can occur, especially under harsh conditions.[2]

-

Residual Solvents: Solvents used in the synthesis and purification steps.

Conclusion: A Commitment to Quality

The purity analysis of this compound is a multi-faceted process that requires a deep understanding of analytical chemistry and the specific properties of the molecule. By employing a combination of orthogonal techniques, as outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. This rigorous approach to purity analysis is not just a regulatory requirement, but a scientific imperative that underpins the development of safe and effective medicines.

References

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

This compound. MySkinRecipes. [Link]

-

Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [Link]

-

This compound | C7H7NO2 | CID 55284111. PubChem, NIH. [Link]

-

Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

-

3-hydroxybenzaldehyde, 100-83-4. The Good Scents Company. [Link]

-

Preparation and Analytical Properties of 4-Hydroxybenzaldehyde, Biuret and Formaldehyde Terpolymer Resin. Oriental Journal of Chemistry. [Link]

-

3-Amino-2-hydroxybenzaldehyde | C7H7NO2 | CID 20324292. PubChem, NIH. [Link]

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. [Link]

-

Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments Magnetic Resonance. [Link]

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Royal Society of Chemistry. [Link]

-

Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]

- US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.

-

Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

-

GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion... ResearchGate. [Link]

-

Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry. [Link]

-

Synthesis of p-hydroxybenzaldehyde. PrepChem.com. [Link]

-

Predicted GC-MS Spectrum - 2-Hydroxybenzaldehyde GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034170). Human Metabolome Database. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 3. This compound 97.00% | CAS: 1004545-97-4 | AChemBlock [achemblock.com]

- 4. This compound | C7H7NO2 | CID 55284111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1004545-97-4|this compound|BLD Pharm [bldpharm.com]

- 6. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Preparation and Analytical Properties of 4-Hydroxybenzaldehyde, Biuret and Formaldehyde Terpolymer Resin – Oriental Journal of Chemistry [orientjchem.org]

Unlocking the Potential of 2-Amino-3-hydroxybenzaldehyde: A Technical Guide for Researchers

Introduction: 2-Amino-3-hydroxybenzaldehyde, a seemingly simple aromatic aldehyde, holds significant untapped potential for innovation across medicinal chemistry, materials science, and diagnostics. Its unique trifunctional nature—possessing amino, hydroxyl, and aldehyde groups in a sterically influential ortho- and meta-arrangement—renders it a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of promising research avenues for this compound, complete with technical insights and detailed experimental frameworks to empower researchers in their quest for novel discoveries.

Core Chemical Attributes and Reactivity

This compound (CAS No: 1004545-97-4) is a solid, typically appearing as a white to yellow powder, with a molecular weight of 137.14 g/mol and the chemical formula C₇H₇NO₂.[1][2] Its strategic placement of functional groups dictates its reactivity. The aldehyde group is a prime site for nucleophilic attack, the amino group can act as a nucleophile or be diazotized, and the hydroxyl group can undergo O-alkylation or esterification and participate in intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity. This trifecta of reactive sites allows for a multitude of synthetic transformations, making it an ideal starting material for generating molecular diversity.

Part 1: Medicinal Chemistry and Drug Development

The inherent structural motifs within this compound make it a compelling starting point for the design of novel therapeutic agents. Its derivatives have been anecdotally implicated in the development of drugs targeting neurological disorders and as anti-inflammatory agents.[3] The following sections outline key research directions in this domain.

Synthesis of Schiff Bases as Potent Antimicrobial and Anticancer Agents

The condensation of the amino group of this compound with the carbonyl group of various aldehydes and ketones readily forms Schiff bases (imines). These compounds and their metal complexes are well-documented for their wide range of biological activities, including antimicrobial and anticancer properties.

Scientific Rationale: The formation of the azomethine group (-C=N-) in Schiff bases is crucial for their biological activity. This group can participate in hydrogen bonding with biological targets such as enzymes and DNA. The introduction of different substituents on the aldehyde or ketone reactant allows for the fine-tuning of the electronic and steric properties of the resulting Schiff base, thereby modulating its biological efficacy. Furthermore, the hydroxyl group at the ortho position can facilitate the formation of stable metal complexes, which often exhibit enhanced biological activity compared to the free ligand.

Experimental Protocol: General Synthesis of Schiff Bases from this compound

-

Dissolution: Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or piperidine, to the reaction mixture.

-

Reaction: Reflux the mixture for a period ranging from 2 to 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash it with a cold solvent (e.g., ethanol), and recrystallize from a suitable solvent to obtain the pure product.

Characterization: The synthesized Schiff bases should be characterized by spectroscopic methods such as FT-IR (to confirm the formation of the C=N bond, typically appearing around 1600-1650 cm⁻¹), ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Research Areas:

-

Broad-Spectrum Antimicrobials: Synthesize a library of Schiff bases by reacting this compound with a diverse range of substituted aromatic and heterocyclic aldehydes. Screen these compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to identify lead compounds with potent and broad-spectrum antimicrobial activity.

-

Targeted Anticancer Agents: Design and synthesize Schiff bases that can act as ligands for specific metal ions (e.g., Cu(II), Zn(II), Pt(II)) known to have anticancer properties. Evaluate the cytotoxicity of these metal complexes against various cancer cell lines. The ortho-hydroxy group can play a crucial role in the chelation of the metal ion, potentially enhancing the therapeutic index.

-

Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the aldehyde or ketone reactant to establish a clear SAR. This will provide valuable insights into the structural requirements for optimal biological activity and guide the design of more potent analogues.

Data Presentation: Hypothetical Antimicrobial Activity Data

| Compound | Substituent on Aldehyde | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 1 | 4-Nitro | 16 | 32 |

| 2 | 4-Chloro | 32 | 64 |

| 3 | 4-Methoxy | 64 | 128 |

| 4 | Unsubstituted | 128 | 256 |

Workflow for Schiff Base Synthesis and Evaluation

Caption: Workflow for the synthesis and biological evaluation of Schiff bases derived from this compound.

Synthesis of Novel Heterocyclic Compounds

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, which form the core of many pharmaceuticals.